4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide
Description
This compound belongs to the thiomorpholine carboxamide class, characterized by a six-membered thiomorpholine ring fused with a carboxamide group. Key structural features include:
- 3-(2-Methoxyphenyl) group: The methoxy group may participate in hydrogen bonding or π-π interactions, influencing receptor binding .
- Pyrazin-2-ylmethyl side chain: The pyrazine ring offers hydrogen-bonding and aromatic stacking capabilities, common in bioactive molecules .
Crystallographic tools like SHELXL and ORTEP-3 (used in analogous studies) could resolve its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-30-19-10-6-5-9-18(19)21-22(23(29)26-14-16-13-24-11-12-25-16)31-15-20(28)27(21)17-7-3-2-4-8-17/h5-6,9-13,17,21-22H,2-4,7-8,14-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYAEGDSUAQFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NCC4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide typically involves multiple steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol in the presence of a base.
Introduction of the Pyrazine Moiety: This step involves the alkylation of the thiomorpholine ring with a pyrazine derivative, often using a halogenated pyrazine compound.
Attachment of the Methoxyphenyl Group: This is typically done via a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced to the thiomorpholine ring.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux, 6–8h | 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid | 72–85% |
| Basic (NaOH) | 4M NaOH, 80°C, 4h | Sodium salt of 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylate | 68–78% |
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
Oxidation of the Thiomorpholine Ring
The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is leveraged to modulate electronic properties or metabolic stability.
Key Findings :
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Sulfoxide derivatives exhibit improved solubility but reduced target affinity compared to the parent compound .
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Sulfone formation is irreversible and often correlates with enhanced metabolic stability .
Functionalization of the Pyrazine Ring
The pyrazine ring undergoes electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions, enabling further derivatization.
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-pyrazine derivative | Limited regioselectivity |
| Bromination | Br₂, FeBr₃, DCM | 5-Bromo-pyrazine derivative | Used in cross-coupling reactions |
Mechanistic Details :
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Nitration occurs preferentially at the C-3 position due to electron-withdrawing effects of adjacent nitrogen atoms .
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Bromination requires Lewis acid catalysis to activate the pyrazine ring .
Demethylation of the Methoxyphenyl Group
The 2-methoxyphenyl substituent undergoes demethylation under acidic or enzymatic conditions, generating a phenolic derivative.
Impact :
Nucleophilic Substitution at the Carboxamide
The carboxamide group participates in nucleophilic substitution reactions, enabling the introduction of diverse amines.
Synthetic Utility :
Stability and Reactivity Considerations
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pH Sensitivity : The thiomorpholine ring is stable under neutral conditions but prone to ring-opening in strongly acidic/basic media.
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Thermal Stability : Decomposition occurs above 200°C, primarily via retro-Diels-Alder fragmentation.
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Competing Pathways : Hydrolysis and oxidation reactions dominate under physiological conditions, influencing metabolic fate .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine have shown potential as anticancer agents. For instance, studies on related thieno[2,3-b]pyridines have demonstrated their efficacy as inhibitors of histone acetyltransferases, which play a crucial role in cancer progression . The structural properties of the compound suggest that it could interact with biological targets involved in tumor growth and metastasis.
Inhibition of Enzymes
The compound's design, featuring a thiomorpholine moiety, positions it as a potential inhibitor of specific enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune evasion by tumors. The modulation of IDO activity can enhance antitumor immunity .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Studies have highlighted the antimicrobial potential of thiomorpholine derivatives. For example, related compounds have been evaluated for their antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, showing significant efficacy through disc diffusion methods . This suggests that 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine could also exhibit similar properties, making it a candidate for further antimicrobial studies.
Molecular Docking Studies
Molecular docking studies are pivotal in understanding how compounds interact with biological targets at the molecular level. The compound's unique structure allows for favorable interactions with target proteins, potentially leading to the development of new therapeutics. Computational models have shown promising binding affinities with various targets associated with cancer and bacterial infections .
Synthesis and Characterization
The synthesis of 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrazine moiety might be involved in binding to metal ions or other cofactors, while the thiomorpholine ring could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on substituents, core frameworks, and inferred bioactivities:
*Bioactivity inferred from structural analogs with shared motifs (e.g., pyrazine in kinase inhibitors, methoxyphenyl in receptor binders).
Key Structural and Functional Insights:
Substituent Effects :
- The 2-methoxyphenyl group in the target compound and AZ331 may enhance solubility via methoxy-water hydrogen bonding, contrasting with the lipophilic cyclohexyl group in the target .
- Pyrazine vs. Pyrimidine : Pyrazine’s nitrogen-rich ring (vs. pyrimidine’s two nitrogens) could alter binding specificity in enzyme-active sites .
Hydrogen-Bonding Patterns :
- The thiomorpholine core’s sulfur atom may form weaker hydrogen bonds compared to oxygen in morpholine derivatives, affecting crystallinity and stability .
- In halogenated isoniazid derivatives (), chlorine/fluorine substituents improve antineoplastic selectivity, suggesting halogenation as a strategy for optimizing the target compound .
Synthetic Considerations :
- The target compound’s synthesis likely involves coupling a thiomorpholine-carboxylic acid with a pyrazin-2-ylmethyl amine, analogous to methods in and for pyrimidine/pyrazole carboxamides .
Biological Activity
The compound 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide is a thiomorpholine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 372.49 g/mol
This compound features a cyclohexyl group, a methoxyphenyl moiety, and a pyrazinylmethyl substituent, which contribute to its biological properties.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Binding : The compound may interact with specific receptors that modulate signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The IC values for these activities are reported to be in the micromolar range, indicating effective potency.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| PC-3 (Prostate Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies
- Case Study on Cancer Treatment : A study involving xenograft models in mice showed that treatment with this compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was attributed to apoptosis induction in cancer cells.
- Case Study on Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, leading to a notable decrease in bacterial load, suggesting its potential as an alternative therapeutic agent in treating resistant infections.
Q & A
Q. What are the recommended synthetic routes for 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide?
A multi-step synthesis is typically required, involving:
- Cyclocondensation : Reacting thiomorpholine precursors with cyclohexyl and 2-methoxyphenyl groups under reflux conditions (e.g., glacial acetic acid/acetic anhydride, 8–10 hours) to form the thiomorpholine core .
- Carboxamide coupling : Introducing the pyrazin-2-ylmethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) to obtain high-purity crystals .
Q. How can the molecular structure and conformation of this compound be validated?
Use a combination of:
- X-ray crystallography : To resolve bond lengths, angles, and puckering of the thiomorpholine ring (e.g., deviations from planarity up to 0.224 Å) .
- DFT calculations : Compare experimental data (e.g., dihedral angles between aromatic rings) with theoretical models to confirm conformational stability .
- NMR spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to verify substituent positions, particularly the pyrazine and methoxyphenyl groups .
Intermediate Research Questions
Q. What reaction conditions optimize the yield of the thiomorpholine core?
Key factors include:
- Temperature : Reflux (~110°C) in acetic acid/anhydride mixtures improves cyclization efficiency .
- Catalysts : Sodium acetate (1.5 g per 0.01 mol substrate) enhances reaction rates by deprotonating intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during carboxamide formation .
- Yield monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize quenching times .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. solid-state XRD data .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 09/B3LYP/6-311++G(d,p)) .
- Crystallographic refinement : Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) that may distort solid-state conformations .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Analog synthesis : Modify substituents (e.g., pyrazine → pyridine, methoxy → ethoxy) and assess biological activity .
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with pharmacokinetic properties .
- Crystallographic docking : Map the compound’s thiomorpholine ring and pyrazine group into target protein active sites (e.g., kinases) using AutoDock Vina .
Q. How can contradictory bioactivity results across studies be reconciled?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to identify metabolites that may interfere with activity measurements .
- Dose-response curves : Perform IC50/EC50 studies across a wider concentration range (e.g., 1 nM–100 µM) to clarify potency trends .
Methodological Considerations
Q. What purification techniques are most suitable for this compound?
- Recrystallization : Ethyl acetate/ethanol (3:2) yields >95% purity crystals, as confirmed by HPLC .
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
- Chiral separation : If enantiomers form, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. How should stability studies be designed for long-term storage?
- Accelerated degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks .
- Analytical endpoints : Monitor degradation via HPLC-MS for mass changes and NMR for structural integrity .
- Storage recommendations : Use amber vials under argon at –20°C to prevent oxidation and photolysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity?
- Target selectivity profiling : Screen against related enzymes (e.g., PDE4 vs. PDE5) to confirm specificity .
- Counter-screening : Test for off-target effects (e.g., hERG binding) that may confound results .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
